Cas no 682804-85-9 ((2E)-3-cyclooctylprop-2-enoic acid)

(2E)-3-Cyclooctylprop-2-enoic acid is a cyclic unsaturated carboxylic acid featuring a trans-configured prop-2-enoic acid moiety attached to a cyclooctyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing constrained ring systems or as a precursor for functionalized cyclooctane derivatives. The conjugated double bond enhances reactivity in Michael additions or Diels-Alder reactions, while the cyclooctyl group contributes to lipophilicity, useful in medicinal chemistry or material science applications. Its defined stereochemistry ensures consistent performance in stereoselective transformations. The compound is typically handled under inert conditions due to potential sensitivity to oxidation or polymerization.
(2E)-3-cyclooctylprop-2-enoic acid structure
682804-85-9 structure
商品名:(2E)-3-cyclooctylprop-2-enoic acid
CAS番号:682804-85-9
MF:C11H18O2
メガワット:182.259423732758
CID:5943974
PubChem ID:21518282

(2E)-3-cyclooctylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • AKOS006280280
    • EN300-1457157
    • 682804-85-9
    • SCHEMBL9743609
    • (2E)-3-cyclooctylprop-2-enoic acid
    • インチ: 1S/C11H18O2/c12-11(13)9-8-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,12,13)/b9-8+
    • InChIKey: OINOQZZPOVBWBM-CMDGGOBGSA-N
    • ほほえんだ: OC(/C=C/C1CCCCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 182.130679813g/mol
  • どういたいしつりょう: 182.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

(2E)-3-cyclooctylprop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457157-2500mg
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
2500mg
$1370.0 2023-09-29
Enamine
EN300-1457157-10000mg
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
10000mg
$3007.0 2023-09-29
Enamine
EN300-1457157-100mg
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
100mg
$615.0 2023-09-29
Enamine
EN300-1457157-50mg
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
50mg
$587.0 2023-09-29
Enamine
EN300-1457157-250mg
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
250mg
$642.0 2023-09-29
Enamine
EN300-1457157-5000mg
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
5000mg
$2028.0 2023-09-29
Enamine
EN300-1457157-500mg
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
500mg
$671.0 2023-09-29
Enamine
EN300-1457157-1.0g
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
1g
$0.0 2023-06-06
Enamine
EN300-1457157-1000mg
(2E)-3-cyclooctylprop-2-enoic acid
682804-85-9
1000mg
$699.0 2023-09-29

(2E)-3-cyclooctylprop-2-enoic acid 関連文献

(2E)-3-cyclooctylprop-2-enoic acidに関する追加情報

Introduction to (2E)-3-cyclooctylprop-2-enoic acid (CAS No. 682804-85-9)

(2E)-3-cyclooctylprop-2-enoic acid, identified by its CAS number 682804-85-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of enoic acids, characterized by its unique structural properties and potential biological activities. The presence of a cyclooctyl group in its molecular structure imparts distinct characteristics that make it a subject of interest for various scientific applications.

The molecular formula of (2E)-3-cyclooctylprop-2-enoic acid is C12H20O2, reflecting its composition of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The compound exhibits a trans configuration at the double bond, as indicated by the (2E) prefix in its name. This structural feature contributes to its reactivity and interaction with biological targets, making it a valuable candidate for further investigation in drug discovery and material science.

In recent years, there has been a growing interest in exploring the pharmacological potential of (2E)-3-cyclooctylprop-2-enoic acid. Research has demonstrated that this compound possesses unique chemical properties that could be leveraged in the development of novel therapeutic agents. Specifically, studies have highlighted its ability to interact with various enzymatic and cellular targets, suggesting potential applications in treating inflammatory diseases, neurological disorders, and other conditions where modulating biological pathways is crucial.

One of the most compelling aspects of (2E)-3-cyclooctylprop-2-enoic acid is its structural diversity, which allows for modifications that can enhance its bioavailability and target specificity. Researchers have been particularly interested in synthesizing derivatives of this compound that exhibit improved pharmacokinetic profiles while maintaining or enhancing biological activity. These efforts have led to the identification of several promising candidates that are currently undergoing further investigation in preclinical studies.

The cyclooctyl group in the molecular structure of (2E)-3-cyclooctylprop-2-enoic acid plays a critical role in determining its interactions with biological systems. This bulky group can influence both the solubility and binding affinity of the compound, making it an attractive scaffold for drug design. Additionally, the presence of a double bond provides a site for functionalization, allowing chemists to introduce various substituents that can fine-tune the compound's properties.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like (2E)-3-cyclooctylprop-2-enoic acid for potential therapeutic applications. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify molecules that exhibit desirable biological activities. This approach has been particularly useful in identifying novel scaffolds for drug development and has accelerated the discovery process significantly.

In addition to its pharmaceutical applications, (2E)-3-cyclooctylprop-2-enoic acid has shown promise in material science research. Its unique structural properties make it a suitable candidate for developing new materials with enhanced mechanical strength and thermal stability. These attributes are particularly valuable in industries where high-performance materials are required, such as aerospace and automotive manufacturing.

The synthesis of (2E)-3-cyclooctylprop-2-enoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed several synthetic routes that utilize readily available starting materials and mild reaction conditions. These methods have been instrumental in facilitating further studies on the compound's properties and applications.

Evaluation of the toxicological profile of (2E)-3-cyclooctylprop-2-enoic acid is essential for assessing its safety and potential clinical use. Preliminary studies have indicated that the compound exhibits low toxicity at moderate doses, suggesting its potential as a safe candidate for further development. However, comprehensive toxicological assessments are still ongoing to fully characterize its safety profile.

The future prospects for (2E)-3-cyclooctylprop-2-enoic acid appear promising, with ongoing research focused on elucidating its mechanisms of action and exploring new applications. As our understanding of this compound grows, it is likely to play an increasingly important role in both pharmaceuticals and material science. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in realizing these potential applications.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量